molecular formula C12H12ClN5O5S B12792795 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea CAS No. 87644-23-3

1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea

Cat. No.: B12792795
CAS No.: 87644-23-3
M. Wt: 373.77 g/mol
InChI Key: KRBPNBYMMYIDES-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonylurea group, which is significant in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chlorobenzenesulfonyl chloride and 4-(hydroxymethyl)-6-methoxy-1,3,5-triazine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Intermediate Formation: The intermediate product is then reacted with urea under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea undergoes several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonylurea receptors.

    Medicine: Investigated for its potential therapeutic effects, including antidiabetic properties due to its structural similarity to other sulfonylurea drugs.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Sulfonylurea receptors, which are part of the ATP-sensitive potassium channels in cells.

    Pathways Involved: The compound binds to these receptors, leading to the closure of potassium channels, which in turn affects cellular activities such as insulin secretion in pancreatic beta cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)sulfonyl-3-(4-methyl-6-methoxy-1,3,5-triazin-2-yl)urea: Similar structure but with a methyl group instead of a hydroxymethyl group.

    1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-ethoxy-1,3,5-triazin-2-yl)urea: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

87644-23-3

Molecular Formula

C12H12ClN5O5S

Molecular Weight

373.77 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl]urea

InChI

InChI=1S/C12H12ClN5O5S/c1-23-12-15-9(6-19)14-10(17-12)16-11(20)18-24(21,22)8-5-3-2-4-7(8)13/h2-5,19H,6H2,1H3,(H2,14,15,16,17,18,20)

InChI Key

KRBPNBYMMYIDES-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)CO

Origin of Product

United States

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